2-Amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-Amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization with chloroacetic acid . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-Amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-Phenylthiazole: Another analog with variations in the phenyl group substitution.
Thiazole-5-carboxylic acid: Lacks the amino and chlorophenyl groups but shares the core thiazole structure.
Uniqueness
2-Amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the amino and chlorophenyl groups enhances its potential as a versatile building block in medicinal chemistry .
Properties
IUPAC Name |
2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-6-4-2-1-3-5(6)7-8(9(14)15)16-10(12)13-7/h1-4H,(H2,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCBHWDJUMCBQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SC(=N2)N)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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